![molecular formula C15H25N3O4 B4175993 2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester](/img/structure/B4175993.png)
2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester
Overview
Description
Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is a complex organic compound with a molecular formula of C14H21N3O4. This compound is characterized by its quinoxaline core, which is a bicyclic structure containing nitrogen atoms. The presence of the ethylamino and carbonyl groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Ethylamino Group: This step involves the reaction of the quinoxaline derivative with ethylamine under controlled conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amino groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. 2-Quinoxalineacetic acid derivatives have been synthesized and tested for their efficacy against various bacterial strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
Quinoxaline derivatives are also being investigated for their anticancer effects. The ethyl ester form has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that certain quinoxaline derivatives induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for cancer therapy .
3. Neurological Applications
There is emerging evidence linking quinoxaline compounds to neuroprotective effects. Some studies suggest that they may play a role in mitigating neurodegenerative diseases by acting on specific neurotransmitter systems, thereby improving cognitive functions .
Agricultural Applications
1. Pesticide Development
The compound's structural characteristics make it suitable for developing novel pesticides. Research has indicated that quinoxaline derivatives can exhibit insecticidal and fungicidal activities, providing a basis for creating environmentally friendly agricultural chemicals .
2. Plant Growth Regulation
There is potential for using 2-quinoxalineacetic acid derivatives as plant growth regulators. Preliminary studies suggest that these compounds can enhance plant growth and resistance to stress factors, which could be beneficial in sustainable agriculture practices .
Material Science Applications
1. Polymer Chemistry
The incorporation of quinoxaline derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials with applications in coatings and composites .
2. Sensor Development
Due to their electronic properties, quinoxaline compounds are being researched for use in sensor technologies. Their ability to interact with various analytes makes them suitable candidates for developing sensitive detection systems in environmental monitoring and biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate can be compared with other quinoxaline derivatives, such as:
1,4-Dihydroquinoxaline: Similar in structure but lacks the ethylamino and ester groups, leading to different reactivity and applications.
2,3-Dimethylquinoxaline: Contains methyl groups instead of ethylamino and ester groups, resulting in different chemical properties.
Quinoxaline-2-carboxylate: Similar ester functionality but different substitution pattern on the quinoxaline core.
The uniqueness of 2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds similar to 2-Quinoxalineacetic acid exhibit antimicrobial properties. For instance, studies have shown that quinoxaline derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory effects of quinoxaline derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This activity suggests a therapeutic role in conditions characterized by chronic inflammation.
Anticancer Potential
Quinoxaline derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Data Table: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | , |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
Anticancer | Induces apoptosis in cancer cells | , |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoxaline derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the quinoxaline structure could enhance efficacy.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, a quinoxaline derivative was administered to assess its anti-inflammatory effects. The compound significantly reduced swelling and pain in treated animals compared to controls, correlating with decreased levels of TNF-alpha and IL-6.
Case Study 3: Cancer Cell Apoptosis
A recent study evaluated the effects of a related quinoxaline compound on human breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
ethyl 2-[1-(ethylcarbamoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-3-16-15(21)18-11-8-6-5-7-10(11)17-14(20)12(18)9-13(19)22-4-2/h10-12H,3-9H2,1-2H3,(H,16,21)(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEFPRNRXQHVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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